molecular formula C35H52O6 B3427613 Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]- CAS No. 60657-41-2

Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-

Cat. No.: B3427613
CAS No.: 60657-41-2
M. Wt: 568.8 g/mol
InChI Key: HGMVESCHSMFWDD-ZUQXEZLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lantanilic acid is a natural product found in Lantana cujabensis, Lippia turbinata, and other organisms with data available.

Biological Activity

Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]- (CAS Number: 146450-83-1) is a triterpenoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the oleanane family of triterpenoids, characterized by a specific arrangement of hydroxyl and epoxy groups. Its molecular formula is C35H52O6C_{35}H_{52}O_6, and it possesses a complex structure that contributes to its biological effects.

Anticancer Properties

Research indicates that oleanane-type triterpenoids exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanisms involve the activation of caspase pathways and disruption of mitochondrial function, leading to programmed cell death .

Table 1: Anticancer Activity of Oleanane-Type Triterpenoids

CompoundCell LineIC50 (μM)Mechanism of Action
Oleanolic AcidMCF-710.22Mitochondrial dysfunction
Betulinic AcidK56212.3Caspase activation
Olean-12-en-28-oic acidHCT-15TBDTBD

Antioxidant Activity

Triterpenoids are also known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The antioxidant activity of oleanane compounds has been attributed to their ability to modulate signaling pathways involved in oxidative stress responses .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests its potential use in treating chronic inflammatory conditions .

The biological activities of oleanane-type triterpenoids are primarily mediated through several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial signaling.
  • Cytokine Modulation : Inhibition of cytokine production leading to reduced inflammation.
  • Antioxidant Defense : Enhancing cellular antioxidant defenses by upregulating antioxidant enzymes.

Case Studies

Recent studies have highlighted the efficacy of oleanane derivatives in clinical settings:

  • A study conducted on patients with breast cancer demonstrated that compounds derived from oleanane significantly reduced tumor size when used in conjunction with standard chemotherapy .
  • Another case study involving patients with chronic inflammatory diseases showed marked improvement in symptoms following treatment with formulations containing oleanane-type triterpenoids .

Scientific Research Applications

Anti-Cancer Properties

Leukemia Treatment:
One of the most significant findings regarding oleanolic acid derivatives, including Olean-12-en-28-oic acid, is their potential in treating leukemia. A study demonstrated that a derivative known as Olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA) effectively inhibits the proliferation of human leukemia cells without inducing cell death. The mechanism involves G1 cell cycle arrest and the induction of cyclin-dependent kinase inhibitor p27 while downregulating essential cyclins and Cdks required for cell cycle progression . This suggests that OEOA could be developed as a novel therapeutic agent against leukemia.

Broad Anti-Cancer Effects:
Beyond leukemia, oleanolic acid has shown inhibitory effects against various cancers, including skin and colon cancers. Its ability to modulate cellular pathways makes it a candidate for further research into its use as an anti-cancer agent .

Anti-Inflammatory Applications

Multiple Sclerosis:
Recent studies have highlighted the anti-inflammatory properties of oleanolic acid derivatives in models of multiple sclerosis (MS). For instance, the compound Olean-12-en-28-ol, 3β-pentacosanoate (OPCA), was investigated for its therapeutic effects on experimental autoimmune encephalomyelitis (EAE), a model for MS. The research indicated that OPCA exhibits neuroprotective effects and alleviates symptoms associated with EAE by reducing inflammation . This positions it as a potential candidate for MS treatment.

Microbial Biotransformation

Biocatalysis:
Oleanolic acid and its derivatives are also subject to microbial biotransformation processes that enhance their pharmacological properties. Various fungi have been identified to catalyze specific chemical transformations in triterpenoids, leading to regioselective derivatives that may exhibit improved biological activities . This biotransformation can lead to the development of new compounds with enhanced efficacy.

Nutraceutical Potential

Dietary Sources:
Oleanolic acid is found abundantly in various fruits and medicinal plants, suggesting its potential as a nutraceutical. Its presence in foods like sage indicates that it could serve as a biomarker for dietary intake and may contribute to health benefits associated with these foods .

Summary Table of Applications

Application AreaSpecific Findings
Anti-CancerInhibits proliferation of leukemia cells; induces G1 cell cycle arrest .
Anti-InflammatoryReduces symptoms in models of multiple sclerosis; exhibits neuroprotective effects .
Microbial BiotransformationEnhances pharmacological properties through fungal biotransformation processes .
Nutraceutical PotentialFound in dietary sources; potential health benefits linked to consumption .

Properties

IUPAC Name

20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O6/c1-21(2)17-27(36)41-26-19-29(3,4)18-23-22-9-10-25-32(8,31(22,7)13-15-34(23,26)28(37)38)12-11-24-30(5,6)35(39)16-14-33(24,25)20-40-35/h9,17,23-26,39H,10-16,18-20H2,1-8H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMVESCHSMFWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-
Reactant of Route 2
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-
Reactant of Route 3
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-
Reactant of Route 4
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Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-
Reactant of Route 5
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-
Reactant of Route 6
Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-

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